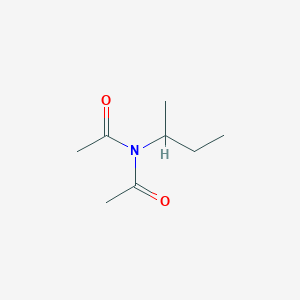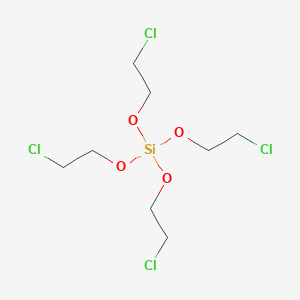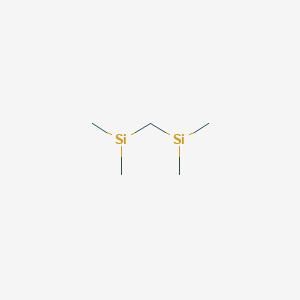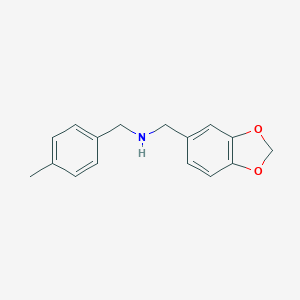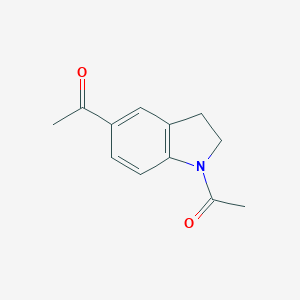
1,5-Diacetylindoline
Vue d'ensemble
Description
1,5-Diacetylindoline is a chemical compound that is structurally related to indoline derivatives. Indoline compounds are known for their applications in the synthesis of natural products and pharmaceuticals. Although the provided papers do not directly discuss 1,5-Diacetylindoline, they provide insights into the chemistry of related compounds, such as 1,2-diacetals and 1-acetylindolin-3-ones, which can be informative for understanding the properties and reactivity of 1,5-Diacetylindoline.
Synthesis Analysis
The synthesis of indoline derivatives can be achieved through various methods, including organocatalyzed asymmetric Michael addition reactions. For instance, 1-acetylindolin-3-ones have been synthesized through Michael addition to β,γ-unsaturated α-ketoesters and α,β-unsaturated aldehydes, resulting in chiral indolin-3-ones with adjacent tertiary stereogenic centers . These methods could potentially be adapted for the synthesis of 1,5-Diacetylindoline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indoline derivatives is characterized by the presence of an indoline ring, which can be substituted at various positions to yield different functional groups. The structure of 1,5-Diacetylindoline would include acetyl groups at the 1 and 5 positions of the indoline ring. The X-ray crystal structure analysis of a related compound, 1,6-diacetyl-3,4,7,8-tetramethyl-2,5-dithioglycoluril, reveals that acetyl groups can exhibit varying degrees of planarity or twist relative to the core structure . This information could be relevant when considering the conformational preferences of 1,5-Diacetylindoline.
Chemical Reactions Analysis
Indoline derivatives participate in a variety of chemical reactions. The papers describe the use of 1-acetylindolin-3-ones in Michael addition reactions to introduce new substituents and generate compounds with multiple stereocenters . Additionally, the synthesis of 1-acetylindoline-5-sulphonylamino acid derivatives indicates that indoline compounds can be functionalized to produce molecules with antimicrobial activity . These reactions highlight the versatility of indoline derivatives in chemical synthesis, which could be applicable to 1,5-Diacetylindoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of indoline derivatives can vary widely depending on their substitution patterns. The papers suggest that 1,2-diacetals, which share some structural similarities with 1,5-Diacetylindoline, are stable and can enhance the crystallinity of products . Moreover, they have favorable NMR parameters that aid in structural assignment . These properties are important for the characterization and application of indoline derivatives in synthetic chemistry. The stability and crystallinity of 1,5-Diacetylindoline would need to be empirically determined, but the related compounds provide a basis for predicting these attributes.
Applications De Recherche Scientifique
Fluorescent Probe
- Application Summary: 1,5-Diacetylindoline can act as a fluorescent probe, enabling the detection of metal ions .
- Results or Outcomes: The outcomes of this application would be the successful detection of metal ions in a given sample. The exact results would depend on the specific experiment conducted .
Synthesis of Indole-Based Compounds
- Application Summary: 1,5-Diacetylindoline serves as a precursor for synthesizing indole-based compounds .
- Methods of Application: The compound can be used in various organic reactions to produce indole derivatives, which are prevalent moieties present in selected alkaloids .
- Results or Outcomes: The outcomes of this application would be the successful synthesis of indole-based compounds. The exact results would depend on the specific synthesis process .
Development of Metal-Organic Frameworks
- Application Summary: 1,5-Diacetylindoline functions as a ligand in the development of metal-organic frameworks .
- Results or Outcomes: The outcomes of this application would be the successful development of metal-organic frameworks. The exact results would depend on the specific development process .
Preparation of 5-HT1B Receptor Antagonists
- Application Summary: 1,5-Diacetylindoline is used as a reactant for the preparation of 5-HT1B receptor antagonists .
- Results or Outcomes: The outcomes of this application would be the successful preparation of 5-HT1B receptor antagonists. The exact results would depend on the specific preparation process .
α-Arylation Reactions
- Application Summary: 1,5-Diacetylindoline is used as a reactant for α-arylation reactions .
- Methods of Application: The compound can be used in various chemical reactions to produce α-arylated products, which are important in the synthesis of many bioactive compounds .
- Results or Outcomes: The outcomes of this application would be the successful synthesis of α-arylated products. The exact results would depend on the specific synthesis process .
Preparation of KCNQ2 Opener Agents
- Application Summary: 1,5-Diacetylindoline is used as a reactant for the synthesis of N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides as KCNQ2 opener agents .
- Methods of Application: The compound can be used in various chemical reactions to produce KCNQ2 opener agents, which are drugs that open the KCNQ2 potassium channel .
- Results or Outcomes: The outcomes of this application would be the successful preparation of KCNQ2 opener agents. The exact results would depend on the specific preparation process .
Preparation of L-Glutamate Photoreleasing Agents
- Application Summary: 1,5-Diacetylindoline is used as a reactant for the preparation of 1-acyl-7-nitroindolines as L-glutamate photoreleasing agents .
- Methods of Application: The compound can be used in various chemical reactions to produce L-glutamate photoreleasing agents, which are drugs that release L-glutamate upon exposure to light .
- Results or Outcomes: The outcomes of this application would be the successful preparation of L-glutamate photoreleasing agents. The exact results would depend on the specific preparation process .
Organic Synthesis
- Application Summary: 1,5-Diacetylindoline is widely used in organic synthesis.
- Methods of Application: The compound can be used in various chemical reactions to produce a wide range of organic compounds.
- Results or Outcomes: The outcomes of this application would be the successful synthesis of various organic compounds. The exact results would depend on the specific synthesis process.
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZNSOMVMYKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390995 | |
| Record name | 1,5-Diacetylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diacetylindoline | |
CAS RN |
16078-35-6 | |
| Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diacetylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Diacetylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

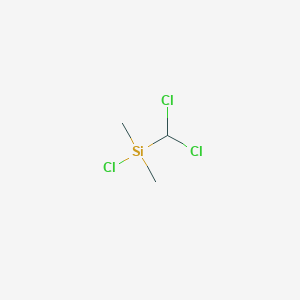
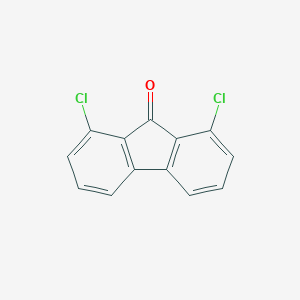
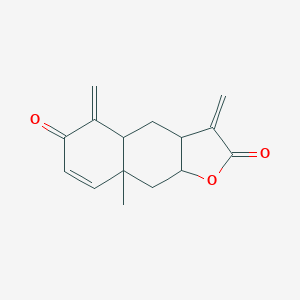
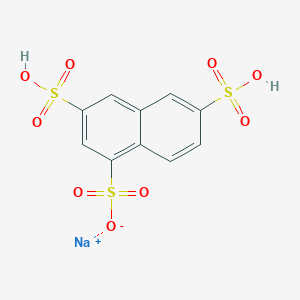
![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
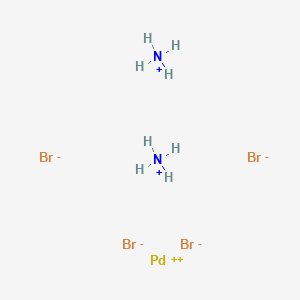
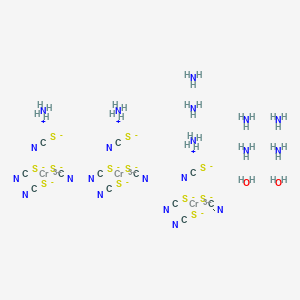
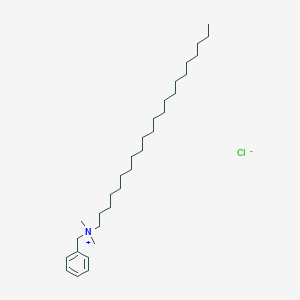
![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)
